molecular formula C13H15N3O B1491597 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile CAS No. 1897792-86-7

4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile

Cat. No.: B1491597
CAS No.: 1897792-86-7
M. Wt: 229.28 g/mol
InChI Key: QPFJWQYPUISTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a benzonitrile group

Biochemical Analysis

Biochemical Properties

4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase, inhibiting their activity . These interactions are crucial for understanding the compound’s potential as an antibacterial and antitubercular agent. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules, further affecting their biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the PI3K-Akt pathway . This inhibition leads to reduced cell growth and increased apoptosis, making it a potential candidate for cancer therapy. Furthermore, the compound’s impact on gene expression can alter the production of key proteins involved in cellular metabolism, thereby affecting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active sites of enzymes such as enoyl ACP reductase and dihydrofolate reductase, preventing their normal function . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit snugly into the enzyme’s active site. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that the compound can maintain its inhibitory effects on enzyme activity and cellular processes for extended periods. Prolonged exposure to the compound may lead to adaptive changes in cells, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and reduce tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as liver damage and impaired kidney function. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as enoyl ACP reductase and dihydrofolate reductase, affecting their activity and altering metabolic flux . The compound’s impact on these pathways can lead to changes in metabolite levels, influencing overall cellular metabolism. Additionally, the compound may undergo biotransformation in the liver, resulting in the formation of metabolites that can further modulate its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, facilitating its distribution to different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. The compound’s activity can be modulated by its localization, as it may interact with different biomolecules in each compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile typically involves the reaction of 3-aminopyrrolidine with benzonitrile derivatives under specific conditions. One common method includes the acylation of 3-aminopyrrolidine with 4-cyanobenzoyl chloride in the presence of a suitable base, such as triethylamine, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Amides, carboxylic acids.

  • Reduction: Amines, alcohols.

  • Substitution: Various substituted benzonitriles.

Scientific Research Applications

4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is similar to other compounds containing pyrrolidine and benzonitrile groups. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:

  • 2-(3-Aminopyrrolidin-1-yl)-6-methylpyrimidin-4-ol hydrochloride

  • (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine

Properties

IUPAC Name

4-[2-(3-aminopyrrolidin-1-yl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-7-10-1-3-11(4-2-10)13(17)9-16-6-5-12(15)8-16/h1-4,12H,5-6,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFJWQYPUISTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile
Reactant of Route 4
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile
Reactant of Route 6
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.